4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound characterized by its unique molecular structure, which includes a triazole ring, a phenoxy group, and an allyl group. Its molecular formula is C₁₄H₁₆ClN₃OS, and it is classified under the triazole family of compounds known for their diverse biological activities and applications in medicinal chemistry and agriculture .
4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol falls under the category of triazole derivatives, which are widely studied for their pharmacological properties, including antifungal and antimicrobial activities. The presence of the triazole ring is significant due to its ability to interact with various biological targets .
The synthesis of 4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves several steps:
The synthesis requires careful control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize yields. Industrial methods may further refine these conditions for large-scale production.
The molecular structure of 4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol features:
The compound's molecular weight is approximately 303.8 g/mol. Its structural formula can be represented as follows:
This compound can undergo several chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action for 4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves interactions with specific biological targets:
Research is ongoing to elucidate the precise molecular pathways involved in its biological effects .
The compound exhibits typical physical characteristics associated with organic compounds:
Key chemical properties include:
Relevant data on melting point, boiling point, and other physical constants are essential for practical applications but require specific experimental determination .
The applications of 4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol span several fields:
The 1,2,4-triazole nucleus, a five-membered heterocycle with three nitrogen atoms (C₂H₃N₃), emerged as a pharmacologically significant scaffold in the late 19th century. Its structural versatility allows for extensive derivatization, enabling interactions with diverse biological targets. The discovery of antifungal azoles in 1944 catalyzed systematic exploration, leading to clinically pivotal drugs like fluconazole (1990) and voriconazole (2002), which inhibit fungal CYP51 ergosterol biosynthesis [6] [8]. Beyond antifungals, 1,2,4-triazoles anchor anxiolytics (alprazolam), antidepressants (trazodone), and anticancer agents (anastrozole) [6] [8]. This evolution underscores the scaffold’s capacity to balance potency with favorable pharmacokinetics—enhancing metabolic stability, water solubility, and bioavailability compared to earlier imidazole-based drugs [6] [8]. In materials science, triazoles serve as ligands in coordination polymers and corrosion inhibitors, exploiting their electron-donating nitrogen atoms and planar geometry [3].
Table 1: Clinically Approved 1,2,4-Triazole-Based Drugs
Drug Name | Therapeutic Class | Primary Target/Mechanism | Year Introduced |
---|---|---|---|
Fluconazole | Antifungal | CYP51/Lanosterol 14α-demethylase inhibitor | 1990 |
Voriconazole | Antifungal | CYP51 inhibitor | 2002 |
Anastrozole | Anticancer (breast) | Aromatase inhibitor | 1995 |
Alprazolam | Anxiolytic | GABAₐ receptor modulator | 1981 |
Trazodone | Antidepressant | Serotonin receptor antagonist/reuptake inhibitor | 1981 |
Thiol (-SH) functionalization at the C3 position of 1,2,4-triazoles markedly enhances bioactivity by enabling covalent bonds with enzyme nucleophiles (e.g., cysteine residues) and modulating redox processes. The thiol group acts as a hydrogen-bond donor/acceptor and facilitates metal chelation, improving target affinity [1] [6]. For example, 3-mercapto-1,2,4-triazole derivatives exhibit amplified antibacterial efficacy against Staphylococcus aureus (MIC: 7.23 μg/mL) by disrupting dihydrofolate reductase (DHFR) via π-π stacking and hydrophobic interactions [1]. Similarly, thiol-triazoles inhibit DNA gyrase in Gram-negative bacteria through π-anion interactions with the enzyme’s active site [1] [8]. The thiol moiety also augments antioxidant potential by scavenging free radicals and chelating Fe²⁺/Cu²⁺ ions involved in Fenton reactions [6]. In hybrid molecules, the thiol serves as a synthetic handle for constructing thioethers, disulfides, or thioureas—key for optimizing lipophilicity (cLogP) and absorption [8] [10].
The strategic incorporation of allyl and phenoxy substituents into 1,2,4-triazole scaffolds represents a response to multidrug resistance in pathogens and tumors. Allyl groups (-CH₂-CH=CH₂) enhance membrane permeability due to moderate hydrophobicity and enable Michael addition reactions, while phenoxy ethers (Ar-O-R) confer metabolic stability and receptor affinity [1] [9]. Early studies on 4-allyl-5-phenyl-1,2,4-triazole-3-thiols revealed dual antifungal/antibacterial action, spurring diversification at the N4 and C5 positions [4] [8]. The specific fusion of 4-allyl with 4-chloro-3-methylphenoxyethyl at C5—as in 4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol—emerged to exploit synergistic effects:
Table 2: Evolutionary Milestones in Allyl-Phenoxy Triazole Development
Generation | Key Structural Features | Advantages | Limitations Addressed |
---|---|---|---|
1st (1990s) | 5-Phenyl-3-thiol-1,2,4-triazole | Broad-spectrum antifungal activity | Low bioavailability, rapid metabolism |
2nd (2000s) | 4-Allyl-5-(4-substituted phenyl) | Improved lipophilicity, membrane penetration | Limited antibacterial potency |
3rd (2010s) | 4-Allyl-5-(phenoxyethyl) with halogens | Enhanced enzyme affinity (e.g., CYP51, DHFR) | Selectivity issues in complex matrices |
Current | 4-Allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-3-thiol | Dual-targeting capability, metabolic stability | Resistance in MDR strains |
Rational design has progressed via structure-activity relationship (SAR) studies:
Table 3: Synthetic Routes to Key 1,2,4-Triazole Intermediates
Intermediate | Synthetic Method | Key Reagents/Conditions | Yield | Ref |
---|---|---|---|---|
4-Amino-1,2,4-triazole | Cyclocondensation | Hydrazide + DMSO, reflux, 17 h | 65–75% | [10] |
Schiff bases (e.g., II) | Aldol condensation | 4-Aminoacetophenone + triazole, AcOH, Δ, 8 h | 70–85% | [10] |
3-Thiol-1,2,4-triazoles | Carboxylic acid + hydrazinophthalazine | EDC/HOBT, CH₂Cl₂, 24 h, rt | 75–85% | [7] |
Target allyl-phenoxy | Alkylation of thiol precursor | Allyl bromide, K₂CO₃, acetone, Δ, 6 h | 60–80% | [10] |
Molecular hybridization—merging triazole-thiol with allyl-phenoxy pharmacophores—exemplifies modern tactics to overcome resistance. This approach is validated by docking studies showing multi-point binding in CYP51 and DHFR pockets [1] [2] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3